Cbdba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

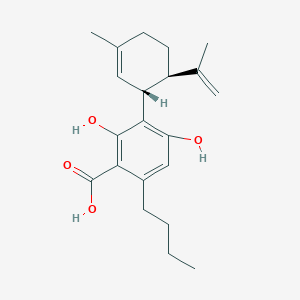

Structure

3D Structure

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |

InChI |

InChI=1S/C21H28O4/c1-5-6-7-14-11-17(22)19(20(23)18(14)21(24)25)16-10-13(4)8-9-15(16)12(2)3/h10-11,15-16,22-23H,2,5-9H2,1,3-4H3,(H,24,25)/t15-,16+/m0/s1 |

InChI Key |

NNHBZIQMFGGAOM-JKSUJKDBSA-N |

Isomeric SMILES |

CCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Canonical SMILES |

CCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cannabidibutolic Acid (CBDBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidibutolic acid (CBDBA), a butyl homolog of cannabidiolic acid (CBDA), is a phytocannabinoid found in Cannabis sativa. As the field of cannabinoid research expands beyond the major constituents like THC and CBD, minor and homologous cannabinoids are gaining attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its analysis and biological evaluation. The document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological investigation of this novel cannabinoid.

Chemical and Physical Properties

This compound, also known as Butyl-CBDA, Butyl Cannabidiolic Acid, or Cannabidiolic Acid-C4, is categorized as an analytical reference standard.[1] It has been identified in Cannabis and is intended for research and forensic applications.[1]

Tabulated Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Formal Name | 6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid | [1] |

| CAS Number | 2413020-50-3 | [1] |

| Molecular Formula | C₂₁H₂₈O₄ | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| Solubility | DMF: 50 mg/mlDMSO: 60 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mlEthanol: 35 mg/ml | [1] |

| UV Absorption Maxima | 223, 269 nm | [1] |

| SMILES String | CC1=C--INVALID-LINK----INVALID-LINK--CC1 | [1] |

| InChI Key | NNHBZIQMFGGAOM-JKSUJKDBSA-N | [1] |

Biological Activity and Mechanism of Action

The biological activity of cannabinoids is largely influenced by the length of their alkyl side chain. Synthetic analogs of Δ⁹-THC with longer side chains have demonstrated significantly higher cannabimimetic properties than Δ⁹-THC itself.[2][3] This suggests that the butyl side chain of this compound may confer distinct pharmacological properties compared to its pentyl homolog, CBDA.

Research on the butyl homolog of Δ⁹-THC, Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), has shown it to be a high-affinity ligand for the human CB1 receptor.[1] While specific binding affinity data for this compound is not yet widely published, it is hypothesized to interact with the cannabinoid receptors (CB1 and CB2) and potentially other targets within the endocannabinoid system. The primary mechanism of action for many cannabinoids involves the modulation of adenylyl cyclase activity through G-protein coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis and biological evaluation of this compound. These are based on standard methodologies for cannabinoid research and should be adapted and optimized for specific experimental conditions.

Analytical Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a sample matrix.

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh the sample material.

-

Extract the cannabinoids using a suitable solvent such as methanol or ethanol.

-

Filter the extract to remove particulate matter.

-

Perform serial dilutions of the extract to bring the concentration of this compound within the linear range of the calibration curve.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection Wavelength: Monitor at the UV absorbance maxima of this compound (223 nm and 269 nm).

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Analysis:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity of this compound for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.

Methodology:

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand with known high affinity for the CB1 receptor (e.g., [³H]CP55,940).

-

This compound standard.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the CB1 receptors in the membrane preparation.

-

Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assay (cAMP Assay)

This protocol outlines a method to assess the functional activity of this compound at the CB1 receptor by measuring its effect on cAMP levels.

Objective: To determine if this compound acts as an agonist or antagonist at the CB1 receptor and to determine its potency (EC₅₀ or IC₅₀).

Methodology:

-

Cell Culture:

-

Use a cell line that expresses the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1 cells).

-

Culture the cells to an appropriate density in a 96-well plate.

-

-

Agonist Mode Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the cells.

-

Stimulate adenylyl cyclase with a submaximal concentration of forskolin.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

-

-

Antagonist Mode Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of this compound to the cells.

-

Add a known CB1 receptor agonist (e.g., WIN55,212-2) at a concentration that gives a submaximal response (e.g., EC₈₀).

-

Incubate and measure cAMP levels as described for the agonist mode.

-

-

Data Analysis:

-

Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration to determine the EC₅₀ value.

-

Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response as a function of the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.

Caption: Workflow for the analytical quantification of this compound using HPLC.

Caption: Workflow for the CB1 receptor competitive binding assay.

Caption: Workflow for the functional cAMP assay.

Postulated Signaling Pathway

The following diagram illustrates the postulated signaling pathway for this compound acting as an agonist at the CB1 receptor, based on the known mechanism of other cannabinoids.

Caption: Postulated signaling pathway for this compound at the CB1 receptor.

Conclusion

This compound represents a promising but under-researched phytocannabinoid. Its structural similarity to other biologically active cannabinoids, particularly those with modified alkyl side chains, suggests it may possess unique pharmacological properties. This technical guide provides a starting point for researchers by consolidating the known chemical and physical data and outlining essential experimental protocols for its further investigation. Future research should focus on elucidating the specific binding affinities of this compound at cannabinoid and other receptors, defining its functional activity in a range of cellular and in vivo models, and developing efficient synthetic routes to facilitate its broader study. Such efforts will be crucial in determining the therapeutic potential of this novel cannabinoid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel phytocannabinoid isolated ... | Article | H1 Connect [archive.connect.h1.co]

Unveiling Cannabidibutolic Acid: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidibutolic acid (CBDBA) is a naturally occurring butyl homolog of the more well-known cannabidiolic acid (CBDA). As a member of the phytocannabinoid family, this compound is biosynthesized in the trichomes of the Cannabis sativa L. plant. While research has historically focused on major cannabinoids like tetrahydrocannabinolic acid (THCA) and CBDA, the scientific community is increasingly turning its attention to minor cannabinoids like this compound for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic origins and potential biological interactions.

Natural Occurrence of Cannabidibutolic Acid

This compound has been identified as a natural constituent of Cannabis sativa. Its presence has been confirmed in specific medicinal cannabis varieties, such as the Italian strain FM2. While quantitative data on the concentration of this compound across a wide range of cannabis cultivars remains limited, its detection underscores the chemical diversity of the cannabis plant.

Table 1: Reported Natural Occurrence of Cannabidibutolic Acid

| Cannabis Variety | Plant Material | Reported Presence | Analytical Method |

| FM2 (Medicinal Cannabis) | Inflorescence | Detected | HPLC-MS/MS |

Further research is required to quantify the concentration of this compound in various cannabis chemovars to better understand its distribution and potential for targeted cultivation.

Isolation and Purification of Cannabidibutolic Acid

The isolation of this compound from cannabis plant material requires a multi-step process involving extraction, fractionation, and purification. The methodology outlined below is based on established protocols for the separation of acidic cannabinoids and can be adapted for the specific isolation of this compound.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material Selection: Choose a cannabis variety known or suspected to contain this compound. The inflorescences are the primary source of cannabinoids.

-

Decarboxylation (Optional): To isolate the acidic form (this compound), it is crucial to avoid decarboxylation, which is the process of removing the carboxylic acid group through heat. Therefore, the plant material should not be heated prior to or during extraction.

-

Extraction:

-

Solvent: Use a non-polar or semi-polar solvent such as ethanol, hexane, or supercritical CO2. Ethanol is a common choice due to its efficiency in extracting a broad range of cannabinoids.

-

Procedure: Macerate the dried and ground cannabis inflorescences with the chosen solvent. The extraction can be performed at room temperature with agitation or through more advanced methods like supercritical fluid extraction (SFE) for higher yields and purity.

-

Solvent Removal: After extraction, remove the solvent under reduced pressure using a rotary evaporator to obtain a crude cannabis extract.

-

2.1.2. Fractionation and Purification

-

Winterization: Dissolve the crude extract in ethanol and store at a low temperature (-20°C to -80°C) for 24-48 hours. This process precipitates waxes and lipids, which can then be removed by filtration.

-

Chromatography:

-

Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to perform an initial fractionation of the winterized extract. Elute with a gradient of methanol in water to separate cannabinoids based on their polarity.

-

Flash Chromatography: For further purification, employ flash chromatography with a C18 stationary phase. A step gradient of an organic solvent (e.g., ethanol or methanol) in water can effectively separate different cannabinoid acids. Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC with a C18 column is the recommended final step. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of formic acid (to keep the cannabinoid in its acidic form) is typically used. Collect the fraction corresponding to the elution time of this compound, which has been reported to be around 16.1 minutes under specific HPLC conditions.

-

2.1.3. Identification and Quantification

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the identification and quantification of cannabinoids. The mass spectrometer provides the molecular weight and fragmentation pattern of the molecule, confirming the identity of this compound, while the HPLC provides retention time data for quantification against a reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound, 1H and 13C NMR spectroscopy are essential.

Biosynthesis of Cannabidibutolic Acid

The biosynthesis of cannabinoids in Cannabis sativa begins with the precursors geranyl pyrophosphate and, in the case of butyl cannabinoids, likely a butyl-analog of olivetolic acid. While the complete enzymatic pathway for this compound is not yet fully elucidated, it is hypothesized to follow a similar route to that of CBDA.

Potential Signaling Pathways

The pharmacological activity of this compound is an emerging area of research. Given its structural similarity to CBDA and CBD, it is plausible that this compound may interact with some of the same biological targets. The signaling pathways of CBD are complex and involve multiple targets.

Experimental Workflow

The overall workflow for the study of this compound, from plant material to biological assessment, is a systematic process.

Conclusion

Cannabidibutolic acid represents a promising yet understudied component of the cannabis phytocomplex. The methodologies for its isolation and purification are adaptable from established cannabinoid chemistry, paving the way for further investigation. Future research should focus on quantifying this compound levels in a broader range of cannabis cultivars, fully elucidating its biosynthetic pathway, and characterizing its pharmacological profile and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other minor cannabinoids.

The Pharmacological Frontier: A Comparative Analysis of Cannabidiolic Acid (CBDA) and Its Butyl Ester (CBDBA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidiolic acid (CBDA), the acidic precursor to the well-known cannabidiol (CBD), is emerging as a phytocannabinoid of significant therapeutic interest. Its pharmacological profile, distinct from that of CBD, presents compelling opportunities for drug development, particularly in the realms of anti-inflammatory and anticonvulsant therapies. While research into CBDA is expanding, its synthetic esters, such as cannabidiolic acid butylester (CBDBA), remain largely unexplored territories. This technical guide synthesizes the current scientific understanding of CBDA's pharmacological profile and contrasts it with the limited available information on cannabinoid esters, highlighting the critical knowledge gaps surrounding this compound. The objective is to provide a comprehensive resource for researchers and drug development professionals, complete with detailed experimental methodologies and visual representations of key biological pathways, to catalyze further investigation into these promising compounds.

Introduction: The Acidic Cannabinoids

Cannabis sativa L. produces a plethora of phytocannabinoids, with the acidic forms, such as CBDA and tetrahydrocannabinolic acid (THCA), being the primary constituents in the raw plant material. Decarboxylation, typically through heat, converts these acidic precursors into their neutral counterparts, CBD and THC, respectively. Historically, research has focused on the neutral cannabinoids. However, recent studies have illuminated the unique and potent biological activities of the acidic forms, warranting dedicated investigation.

This guide focuses on a comparative analysis of the pharmacological profiles of CBDA and its synthetic butylester, this compound. While a direct, comprehensive comparison is hampered by the current scarcity of research on this compound, this document aims to provide a foundational understanding by juxtaposing the known properties of CBDA with general knowledge of cannabinoid esters.

Pharmacological Profile of Cannabidiolic Acid (CBDA)

CBDA's pharmacological activities are multifaceted, extending beyond the classical cannabinoid receptors CB1 and CB2. Its primary mechanisms of action and therapeutic effects are summarized below.

Receptor and Enzyme Interactions

Unlike THC, CBDA exhibits a low affinity for the CB1 and CB2 receptors. Its therapeutic potential appears to be mediated through other targets:

-

Serotonin 5-HT1A Receptors: CBDA is a potent agonist of the 5-HT1A receptor, a mechanism that is believed to underlie its anti-nausea and anxiolytic effects.[1]

-

Cyclooxygenase-2 (COX-2): CBDA has been shown to be a selective inhibitor of the COX-2 enzyme, which is a key mediator of inflammation and pain. This selective inhibition is a significant advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit COX-1, which can lead to gastrointestinal side effects.

-

G-protein coupled receptor 55 (GPR55): CBDA acts as an antagonist at GPR55, a receptor implicated in inflammation and nociception.

-

Transient Receptor Potential (TRP) Channels: CBDA interacts with various TRP channels, including TRPV1, TRPA1, and TRPM8, which are involved in pain perception and inflammation.

Anti-Inflammatory Properties

CBDA has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism is the selective inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.

Anticonvulsant Properties

Emerging evidence suggests that CBDA possesses anticonvulsant properties. While the exact mechanisms are still under investigation, its interaction with 5-HT1A receptors and modulation of other neurotransmitter systems are thought to play a role.

Pharmacological Profile of Cannabidiolic Acid Butylester (this compound): An Uncharted Territory

The pharmacological profile of this compound is largely unknown. Scientific literature dedicated to this specific ester is virtually non-existent. However, some inferences can be drawn from the limited research on cannabinoid esters in general.

One study investigating a range of cannabinoid esters reported that these compounds were not active at the CB1 receptor.[2] This finding, while not specific to this compound, suggests that esterification of the carboxylic acid group of CBDA might alter its interaction with cannabinoid receptors. The impact of this modification on other targets of CBDA, such as 5-HT1A receptors and COX-2, remains to be determined.

The rationale for creating synthetic esters of cannabinoids often lies in the potential to improve their stability and pharmacokinetic properties, such as absorption and bioavailability. For example, a stable methyl ester of CBDA, HU-580, has been synthesized and shown to exhibit CBDA-like effects, including the suppression of nausea and anxiety in animal models.[1][3] This suggests that esterification does not necessarily abolish the therapeutic activities of the parent compound and may, in some cases, enhance its properties.

Comparative Analysis: CBDA vs. This compound

Due to the lack of data on this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the known information for CBDA and highlights the significant knowledge gaps for this compound.

| Feature | Cannabidiolic Acid (CBDA) | Cannabidiolic Acid Butylester (this compound) |

| Receptor Binding Affinity | Low affinity for CB1 and CB2 receptors. Agonist at 5-HT1A receptors. Antagonist at GPR55. Modulator of TRP channels. | Data not available. |

| Enzyme Inhibition | Selective inhibitor of COX-2. | Data not available. |

| Anti-Inflammatory Activity | Demonstrated in preclinical models, primarily through COX-2 inhibition. | Data not available. |

| Anticonvulsant Activity | Evidence from preclinical studies suggests anticonvulsant effects, potentially mediated by 5-HT1A receptor agonism. | Data not available. |

| Stability | Prone to decarboxylation into CBD upon exposure to heat and light. | Potentially more stable than CBDA. |

| Bioavailability | Studies suggest good bioavailability, which may be enhanced when administered as part of a full-plant extract.[4] | Data not available. |

Experimental Protocols

To facilitate further research in this area, this section outlines standardized experimental protocols for assessing the key pharmacological activities of cannabinoids.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to cannabinoid receptors (CB1 and CB2).

Methodology: A competitive radioligand binding assay is commonly employed.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with human CB1 or CB2 receptors) are prepared.

-

Assay: Membranes are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Detection: The amount of bound radioligand is measured using liquid scintillation counting.

-

Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the equilibrium dissociation constant (Ki).

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)

Objective: To assess the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Methodology: A cell-free or cell-based enzyme inhibition assay can be used.

-

Enzyme Source: Recombinant human COX-2 enzyme or lipopolysaccharide (LPS)-stimulated macrophages.

-

Assay: The enzyme is incubated with arachidonic acid (the substrate) in the presence of varying concentrations of the test compound.

-

Detection: The production of prostaglandin E₂ (PGE₂), a product of COX-2 activity, is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The IC₅₀ value for COX-2 inhibition is calculated.

In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effects of a test compound in a live animal model.

Methodology:

-

Animal Model: Typically rats or mice.

-

Compound Administration: The test compound is administered (e.g., intraperitoneally or orally) at various doses.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation.

-

Measurement: Paw volume is measured at regular intervals using a plethysmometer.

-

Analysis: The percentage inhibition of edema by the test compound is calculated relative to a vehicle-treated control group.

In Vivo Model of Seizures (Maximal Electroshock Seizure - MES Test)

Objective: To assess the anticonvulsant activity of a test compound.

Methodology:

-

Animal Model: Typically rats or mice.

-

Compound Administration: The test compound is administered at various doses.

-

Induction of Seizures: A brief electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Analysis: The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is determined.

Signaling Pathways

CBDA-Mediated Signaling

The known signaling pathways modulated by CBDA primarily involve its interaction with non-cannabinoid receptors.

Future Directions and Conclusion

The pharmacological profile of CBDA presents a compelling case for its further development as a therapeutic agent. Its multi-target engagement, particularly its selective COX-2 inhibition and 5-HT1A agonism, offers a unique combination of anti-inflammatory, analgesic, anti-emetic, and anxiolytic potential.

However, the field is nascent, and significant research is required to fully elucidate its therapeutic utility. A critical and immediate need is the investigation of its synthetic esters, such as this compound. The synthesis and comprehensive pharmacological characterization of this compound are paramount. Key research questions that need to be addressed include:

-

What is the receptor and enzyme binding profile of this compound?

-

Does this compound retain or enhance the anti-inflammatory and anticonvulsant properties of CBDA?

-

What are the pharmacokinetic and pharmacodynamic properties of this compound in vivo?

-

Does the butylester modification improve the stability and bioavailability of the parent compound?

Answering these questions will be instrumental in determining whether this compound represents a viable path forward for cannabinoid-based drug development. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this important endeavor. The exploration of CBDA and its derivatives holds the promise of unlocking novel therapeutic strategies for a range of debilitating conditions.

References

- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Interface: A Technical Guide to the Interactions of Cannabidibutolic Acid with the Endocannabinoid System

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of Cannabidibutolic Acid (CBDBA) and its putative interactions with the endocannabinoid system (ECS). As a lesser-known butyl analog of the more extensively studied Cannabidiolic Acid (CBDA), direct research on this compound is sparse. Consequently, this document extrapolates potential mechanisms of action by examining the pharmacology of structurally related cannabinoids, namely CBDA and other butyl-substituted cannabinoids. We present hypothesized interactions with cannabinoid receptors (CB1 and CB2) and key metabolic enzymes (FAAH and MAGL), supported by data from analogous compounds. Detailed experimental protocols for investigating these potential interactions are provided to facilitate future research in this nascent area. All quantitative data for related compounds are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and concise technical resource for the scientific community.

Introduction to Cannabidibutolic Acid (this compound)

Cannabidibutolic Acid (this compound) is a phytocannabinoid and the acidic precursor to cannabidibutol (CBDB). Structurally, it is a homolog of cannabidiolic acid (CBDA), distinguished by a butyl side chain instead of the more common pentyl chain. The presence and concentration of this compound in Cannabis sativa are generally low, and it is often considered a minor cannabinoid or an impurity in cannabidiol (CBD) products. The influence of the alkyl side chain length on cannabinoid activity is a subject of ongoing research, with evidence suggesting it can significantly alter receptor binding affinity and overall pharmacological profile. Given the burgeoning interest in minor cannabinoids for therapeutic applications, a thorough investigation into the bioactivity of this compound is warranted.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological homeostasis.[1][2] Its primary components include:

-

Cannabinoid Receptors: The two principal G protein-coupled receptors are Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of certain cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and immune cells, modulating inflammatory responses.[1][3]

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most well-characterized.[1]

-

Metabolic Enzymes: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, while Monoacylglycerol Lipase (MAGL) is the main enzyme for 2-AG degradation.[1][4]

Phytocannabinoids, such as this compound, can interact with the ECS by directly binding to cannabinoid receptors, inhibiting the metabolic enzymes, or through other indirect mechanisms.

Hypothesized Interactions of this compound with the Endocannabinoid System

In the absence of direct experimental data for this compound, we can formulate hypotheses based on the known interactions of its structural analogs.

Potential Interactions with Cannabinoid Receptors (CB1 and CB2)

Based on the pharmacology of CBDA and other butyl cannabinoids, this compound is hypothesized to be a weak ligand for both CB1 and CB2 receptors. CBDA itself exhibits low affinity for these receptors.[5] The butyl side chain in other cannabinoids, such as Δ9-tetrahydrocannabutol (THCB), has been shown to influence receptor affinity.[6] Therefore, it is plausible that the butyl side chain of this compound could modulate its binding affinity compared to CBDA, though this remains to be experimentally verified.

Potential Interactions with FAAH and MAGL

CBDA is known to be an inhibitor of FAAH, the enzyme that degrades anandamide.[7] This indirect mechanism of action elevates endocannabinoid levels, thereby enhancing ECS signaling without direct receptor agonism. It is highly probable that this compound shares this characteristic and may act as an inhibitor of FAAH. Its effect on MAGL is less certain and requires empirical investigation.

Quantitative Data for Structurally Related Compounds

To provide a framework for understanding the potential activity of this compound, the following tables summarize the available quantitative data for CBDA and the butyl cannabinoid THCB.

Table 1: Cannabinoid Receptor Binding Affinities of Related Compounds

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Cannabidiolic Acid (CBDA) | CB1 | > 10 µM | [5] |

| CB2 | > 10 µM | [5] | |

| Δ9-Tetrahydrocannabutol (THCB) | CB1 | High Affinity (Specific values not yet published) | [6] |

| CB2 | High Affinity (Specific values not yet published) | [6] |

Table 2: Enzyme Inhibition Data for Related Compounds

| Compound | Enzyme | Inhibition (IC50) | Reference |

| Cannabidiolic Acid (CBDA) | FAAH | Potent Inhibitor (Specific values vary by study) | [7] |

| MAGL | Weak to no inhibition | [7] |

Experimental Protocols

To facilitate the investigation of this compound's interactions with the ECS, the following detailed experimental protocols are provided.

Cannabinoid Receptor Binding Assay

This protocol is adapted from established radioligand binding assays to determine the binding affinity of this compound for CB1 and CB2 receptors.[8][9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific binding control: WIN 55,212-2 (a potent cannabinoid receptor agonist).

-

Test compound: Cannabidibutolic Acid (this compound).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

[³H]CP-55,940 at a final concentration equal to its Kd.

-

Either this compound at various concentrations, WIN 55,212-2 (for non-specific binding), or buffer alone (for total binding).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

FAAH and MAGL Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory potential of this compound on human FAAH and MAGL enzymes.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FAAH and MAGL.

Materials:

-

Recombinant human FAAH and MAGL enzymes.

-

Substrate for FAAH: Anandamide-[ethanolamine-³H] ([³H]AEA).

-

Substrate for MAGL: 2-Oleoylglycerol-[glycerol-³H] ([³H]2-OG).

-

Test compound: Cannabidibutolic Acid (this compound).

-

Assay buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 9.0 for FAAH; 50 mM Tris-HCl, pH 7.2 for MAGL.

-

Positive controls: URB597 (for FAAH) and JZL184 (for MAGL).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and positive controls in the respective assay buffers.

-

In separate reaction tubes, pre-incubate the enzyme (FAAH or MAGL) with either this compound, the positive control, or buffer alone for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]AEA for FAAH or [³H]2-OG for MAGL).

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol, 1:1 v/v).

-

Separate the radiolabeled product from the unreacted substrate using liquid-liquid extraction. The aqueous phase will contain the hydrolyzed product ([³H]ethanolamine or [³H]glycerol).

-

Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 2. ethicacbd.pro [ethicacbd.pro]

- 3. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 4. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmabinoid.eu [pharmabinoid.eu]

- 6. Butyl-delta(9)-tetrahydrocannabinol | 60008-00-6 | Benchchem [benchchem.com]

- 7. antheyabotanics.com [antheyabotanics.com]

- 8. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]

- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cannabidiolic Acid (CBDA): Chemical Properties, Pharmacological Activities, and Experimental Analysis

A Comparative Analysis with Cannabidiol (CBD) and a Note on the Unidentified "CBDBA"

For Researchers, Scientists, and Drug Development Professionals

Initial Note on "this compound": An extensive search of the scientific literature and chemical databases did not yield any recognized cannabinoid compound referred to as "Cannabidiol-butanoic acid" or "this compound." It is possible that this term refers to a novel synthetic derivative or is a misnomer. This guide will therefore focus on the well-characterized and naturally occurring cannabinoid, Cannabidiolic Acid (CBDA), and will draw comparisons with its decarboxylated product, Cannabidiol (CBD), to provide a comprehensive comparative analysis.

Introduction to Cannabidiolic Acid (CBDA)

Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in the raw and live cannabis plant.[1] It serves as the acidic precursor to the more widely known cannabidiol (CBD).[1][2] The conversion of CBDA to CBD is primarily achieved through decarboxylation, a process involving heat or prolonged storage, which removes a carboxylic acid group from the CBDA molecule.[1] While historically overshadowed by CBD and the psychoactive tetrahydrocannabinol (THC), recent research has illuminated the unique and potent therapeutic potential of CBDA, suggesting it is more than just an inactive precursor.[3][4]

Chemical Differences and Similarities: CBDA vs. CBD

The core chemical distinction between CBDA and CBD lies in the presence of a carboxylic acid group on the olivetolic acid portion of the molecule in CBDA. This seemingly minor difference has significant implications for the molecule's three-dimensional structure, polarity, and interaction with biological targets.

Chemical Structure

The chemical formula for CBDA is C₂₂H₃₀O₄, while for CBD it is C₂₁H₃₀O₂. The additional carboxylic acid group in CBDA contributes to a higher molecular weight and different physicochemical properties compared to CBD.

Caption: Chemical structures of CBDA and its conversion to CBD.

Biosynthesis

In the cannabis plant, both CBDA and THCA (tetrahydrocannabinolic acid) are biosynthesized from a common precursor, cannabigerolic acid (CBGA). The enzyme CBDA synthase catalyzes the oxidative cyclization of CBGA to form CBDA.[5][6]

Caption: Biosynthesis pathway of CBDA from CBGA and its decarboxylation to CBD.

Pharmacological Activities and Mechanisms of Action

While sharing some therapeutic targets with CBD, CBDA exhibits distinct pharmacological activities and potencies, primarily due to its different molecular structure.

Key Pharmacological Differences

| Feature | Cannabidiolic Acid (CBDA) | Cannabidiol (CBD) |

| Primary Mechanism | Selective COX-2 inhibitor; enhances 5-HT₁ₐ receptor activation.[3][4] | Interacts with a wide range of targets including cannabinoid receptors (as a negative allosteric modulator), serotonin receptors, and ion channels. |

| Anti-inflammatory | Potent, primarily through COX-2 inhibition.[3] | Acts through multiple pathways, including modulation of cytokine production. |

| Anti-nausea/emetic | Highly potent, significantly more so than CBD, via 5-HT₁ₐ receptor agonism.[4] | Also possesses anti-nausea effects, but generally less potent than CBDA. |

| Anticonvulsant | Demonstrated efficacy in preclinical models. | FDA-approved for certain forms of epilepsy (Epidiolex). |

| Anticancer | Shown to inhibit migration of certain breast cancer cells.[3] | Investigated for various anticancer properties, including induction of apoptosis. |

| Stability | Less stable; readily decarboxylates with heat or light.[3] | More stable than CBDA. |

Signaling Pathways

CBDA's primary anti-inflammatory action is mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

Caption: CBDA's inhibition of the COX-2 pathway.

CBDA's potent anti-nausea and anti-emetic effects are attributed to its ability to enhance the activation of the 5-HT₁ₐ serotonin receptor.

References

- 1. joyorganics.com [joyorganics.com]

- 2. What is CBDA and how is it different from CBD? [medicalnewstoday.com]

- 3. realmofcaring.org [realmofcaring.org]

- 4. CBDA—The Raw Story | Project CBD [projectcbd.org]

- 5. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of structure-function relationship of THCA and CBDA synthase from Cannabis sativaL - PubMed [pubmed.ncbi.nlm.nih.gov]

History and discovery of butyl cannabinoids like CBDBA.

An In-Depth Technical Guide to the History, Discovery, and Characterization of Butyl Cannabinoids

Abstract

This technical guide provides a comprehensive overview of the history, discovery, chemical synthesis, and analytical characterization of butyl cannabinoids, with a specific focus on cannabidibutol (CBDB), the butyl analog of cannabidiol (CBD). Butyl cannabinoids represent a homologous series of phytocannabinoids characterized by a four-carbon alkyl side chain. While their presence in Cannabis sativa has been known for decades, recent advancements in analytical techniques have enabled the definitive isolation and characterization of key members of this subclass. This document details the experimental protocols for their synthesis, isolation, and analysis and summarizes the available pharmacological data. Furthermore, it illustrates the putative signaling pathways through which these compounds are presumed to exert their biological effects. This guide is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid science.

History and Discovery of Butyl Cannabinoids

The investigation into cannabinoids with varying alkyl side chain lengths dates back to the mid-20th century. The butyl homolog of Δ⁹-tetrahydrocannabinol (Δ⁹-THCB) was first studied by Roger Adams as early as 1942.[1] However, for many years, butyl cannabinoids remained largely uncharacterized minor components of the cannabis phytocomplex.

The modern discovery and definitive characterization of the non-psychotropic butyl cannabinoid, cannabidibutol (CBDB or CBD-C₄), occurred much more recently. In 2019, a group of Italian researchers led by Citti and Cannazza identified CBDB as a significant impurity in commercial cannabidiol (CBD) samples extracted from hemp (Cannabis sativa L.).[2][3] This discovery was part of a broader effort to analyze the impurity profile of commercially produced CBD.[3]

The initial identification was accomplished using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS).[3] To unambiguously confirm the structure and absolute stereochemistry of this new compound, the research team isolated the natural product from the hemp extract using semi-preparative liquid chromatography.[2][4] Concurrently, they performed a stereoselective chemical synthesis of the proposed structure, (-)-trans-(1R,6R)-cannabidibutol.[2] A comprehensive spectroscopic comparison, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and mass spectrometry, between the isolated natural compound and the synthetic standard confirmed its identity.[5] Following this confirmation, the name cannabidibutol (CBDB) was formally proposed.[2][4]

The discovery highlighted that naturally derived cannabinoid products can contain a wider variety of homologs than previously appreciated, with CBDB being found at concentrations up to 0.5% (w/w) in some CBD extracts.[6]

Figure 1. A timeline of the key events in the discovery and characterization of butyl cannabinoids.

Pharmacology and Biological Activity

The pharmacology of butyl cannabinoids is not as extensively studied as their pentyl (e.g., THC, CBD) or propyl (e.g., THCV, CBDV) counterparts. However, available data on Δ⁹-THCB and inferences from structurally similar compounds provide a preliminary understanding.

Quantitative Pharmacological Data

To date, specific in vitro binding affinity and functional activity data for cannabidibutol (CBDB) at cannabinoid receptors or other molecular targets have not been published in the peer-reviewed literature. The research focus has primarily been on its chemical synthesis and analytical detection.[3]

However, pharmacological data for the psychotropic butyl homolog, Δ⁹-THCB, is available. Studies have shown that Δ⁹-THCB binds to the human CB1 and CB2 receptors with affinities comparable to that of Δ⁹-THC, suggesting it may share a similar cannabimimetic profile.[7] The tetrad test in mice confirmed a partial agonistic activity of Δ⁹-THCB at the CB1 receptor.[7] The table below summarizes the available binding affinity data for Δ⁹-THCB and other relevant phytocannabinoids for comparison.

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

| Δ⁹-Tetrahydrocannabutol (Δ⁹-THCB) | hCB1 | 15 | Human | Radioligand Binding | [7] |

| hCB2 | 51 | Human | Radioligand Binding | [7] | |

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | hCB1 | 25.1 | Human | Meta-analysis | [8] |

| hCB2 | 35.2 | Human | Meta-analysis | [8] | |

| Cannabidiol (CBD) | hCB1 | >10,000 | Human | Radioligand Binding | [9] |

| hCB2 | >10,000 | Human | Radioligand Binding | [9] | |

| Δ⁹-Tetrahydrocannabivarin (THCV) | hCB1 | 75.4 | Human | Radioligand Binding | [10] |

| hCB2 | 62.9 | Human | Radioligand Binding | [10] | |

| Cannabidivarin (CBDV) | CB1 | Low Affinity | - | - | [1] |

| CB2 | Low Affinity | - | - | [1] |

hCB1/hCB2: human Cannabinoid Receptor Type 1/2. Ki: Inhibition constant, a measure of binding affinity.

Putative Signaling Pathways

Given the structural similarity of butyl cannabinoids to well-characterized phytocannabinoids and the binding data for Δ⁹-THCB, it is presumed they interact with the canonical cannabinoid signaling pathways. The primary targets are the G-protein coupled receptors (GPCRs), CB1 and CB2.[9]

CB1 and CB2 Receptor Signaling: These receptors are coupled to inhibitory G-proteins (Gi/o).[9] Upon agonist binding, the G-protein is activated, leading to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

-

Modulation of Ion Channels: Activation typically involves the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively leads to a reduction in neuronal excitability and neurotransmitter release.[8]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can stimulate signaling cascades, including ERK, JNK, and p38 MAPK, which are involved in regulating gene expression and cellular processes like proliferation and survival.[11]

As an analog of CBD, CBDB may also share its more complex polypharmacological profile, potentially acting as a negative allosteric modulator of the CB1 receptor and interacting with other targets such as serotonin 5-HT1A receptors and transient receptor potential (TRP) channels.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Cannabidibutolic Acid: A Technical Whitepaper for Drug Discovery

Disclaimer: Research on Cannabidibutolic Acid (CBDBA) is currently in its nascent stages. This document presents a hypothesized therapeutic profile of this compound based on the established biological activities of its close structural analog, Cannabidiolic Acid (CBDA). The potential targets and mechanisms of action outlined herein are speculative and intended to serve as a guide for future research and development.

Introduction

Cannabidibutolic Acid (this compound) is a minor phytocannabinoid found in Cannabis sativa. As the butyl analog of the more extensively studied Cannabidiolic Acid (CBDA), this compound possesses a unique chemical structure that may confer distinct pharmacological properties. While direct experimental data on this compound is scarce, its structural similarity to CBDA provides a strong basis for predicting its potential therapeutic targets and applications. This whitepaper synthesizes the available knowledge on CBDA to construct a putative framework for the investigation of this compound as a novel therapeutic agent.

Hypothesized Therapeutic Targets

Based on the known pharmacology of CBDA, the following are proposed as high-priority targets for investigation for Cannabidibutolic Acid:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade.

-

Serotonin 1A Receptor (5-HT1A): A receptor implicated in the regulation of mood, anxiety, and nausea.

-

G-Protein Coupled Receptor 55 (GPR55): A putative cannabinoid receptor involved in inflammation and pain signaling.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A cation channel that plays a crucial role in pain perception and inflammation.

Quantitative Data on the Biological Activity of CBDA (as a proxy for this compound)

The following tables summarize key quantitative data from in vitro and in vivo studies on CBDA, which may serve as a benchmark for future studies on this compound.

| Target | Assay Type | Compound | IC50 / EC50 / ED50 | Species | Reference |

| COX-2 | Enzyme Inhibition Assay | CBDA | ~2 µM (IC50) | Ovine | [1] |

| 5-HT1A Receptor | [35S]GTPγS Binding Assay | CBDA | 0.1–100 nM (potentiated 8-OH-DPAT) | Rat | [2] |

| Anticonvulsant Activity | Maximal Electroshock Seizure (MES) Test | CBDA-enriched extract (Chylobinoid) | 76.7 mg/kg (ED50) | Rat | [3][4] |

| Anticonvulsant Activity | Maximal Electroshock Seizure (MES) Test | CBDA-enriched extract (Mg-CBDA) | 115.4 mg/kg (ED50) | Rat | [3][4] |

| Anti-emetic Activity (Toxin-induced) | Vomiting episodes | CBDA | 0.1 and 0.5 mg/kg (i.p.) | Shrew | [2] |

| Anti-emetic Activity (Motion-induced) | Vomiting episodes | CBDA | 0.1 and 0.5 mg/kg (i.p.) | Shrew | [2] |

| Anti-nausea Activity | Conditioned Gaping | CBDA | 0.01 and 0.1 mg/kg (i.p.) | Rat | [2] |

| In Vitro Model | Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| Anti-inflammatory | RAW 264.7 Macrophages | CBD (proxy for CBDA) + LPS | Inhibition of pro-inflammatory markers | ↓ iNOS, IL-1β, IL-6, TNF-α protein expression | [5] |

| Anti-inflammatory | HaCaT Keratinocytes | CBD (proxy for CBDA) + LPS | Reduction of pro-inflammatory gene expression | ↓ COX-2, IL-1β, p-NF-kB expression | [6] |

Detailed Experimental Protocols (Based on CBDA Studies)

The following are detailed methodologies for key experiments that could be adapted to investigate the therapeutic potential of this compound.

COX-2 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on COX-2.

-

Methodology:

-

Recombinant ovine COX-2 enzyme is used.

-

The enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for 2 minutes at 37°C.

-

The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[1]

-

5-HT1A Receptor Binding and Functional Assays

-

Objective: To assess the binding affinity and functional activity of this compound at the 5-HT1A receptor.

-

Methodology (Receptor Binding):

-

Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

-

Membranes are incubated with a radiolabeled 5-HT1A receptor antagonist (e.g., [3H]WAY-100635) in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., serotonin).

-

After incubation, the membranes are filtered and washed.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The Ki (inhibition constant) is calculated from the IC50 value.

-

-

Methodology ([35S]GTPγS Functional Assay):

-

Rat brainstem membranes are used as a source of 5-HT1A receptors.[2]

-

Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence and absence of a 5-HT1A receptor agonist (e.g., 8-OH-DPAT).[2]

-

The reaction is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data are analyzed to determine the effect of this compound on basal and agonist-stimulated [35S]GTPγS binding.

-

In Vivo Model of Nausea and Vomiting

-

Objective: To evaluate the anti-emetic and anti-nausea effects of this compound in an animal model.

-

Methodology (Shrew Vomiting Model):

-

House musk shrews (Suncus murinus) are used as they have a well-characterized vomiting reflex.

-

Animals are pre-treated with this compound (intraperitoneally) at various doses.

-

Vomiting is induced by the administration of a toxin (e.g., lithium chloride) or by motion.[2]

-

The number of vomiting episodes and the latency to the first emetic event are recorded over a defined observation period.

-

-

Methodology (Rat Conditioned Gaping Model for Nausea):

-

Rats are conditioned to associate a novel taste (e.g., saccharin) with the nausea-inducing effects of lithium chloride.

-

During the testing phase, animals are pre-treated with this compound or vehicle and then re-exposed to the conditioned taste.

-

The number of "gaping" responses (a measure of nausea in rats) is recorded.[2]

-

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound-Mediated Anti-inflammatory Effects

References

- 1. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Cannabidiolic Acid (CBDA) in Cannabis Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in raw Cannabis sativa plants. It is the acidic precursor to cannabidiol (CBD), which is formed through decarboxylation, a process typically induced by heat.[1][2] With growing interest in the therapeutic potential of various cannabinoids, accurate and reliable quantification of CBDA in cannabis extracts is crucial for product development, quality control, and pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is considered a gold standard for the analysis of cannabinoids due to its ability to separate and quantify these compounds in their acidic and neutral forms without the need for derivatization.[2][3] This application note provides a detailed protocol for the quantification of CBDA in cannabis extracts using a reversed-phase HPLC-UV method.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate quantification. The goal is to efficiently extract cannabinoids from the plant matrix while minimizing the co-extraction of interfering compounds.

Materials:

-

Homogenized cannabis plant material (flower, biomass)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or Nylon)

-

Analytical balance

-

Sonicator

Protocol for Solvent Extraction:

-

Homogenization: Ensure the cannabis sample is homogenous. For plant material, a blender or grinder can be used.[4] For viscous extracts, gentle heating may be necessary to ensure homogeneity.[4]

-

Weighing: Accurately weigh approximately 0.5 g of the homogenized cannabis material into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of a methanol:chloroform (9:1, v/v) extraction solvent to the centrifuge tube.[5]

-

Extraction: Vortex the mixture for 10 seconds, followed by shaking for 30 minutes using a mechanical shaker.[6] Alternatively, sonicate the sample for 15 minutes.

-

Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the solid plant material.[7]

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction: Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent to ensure complete recovery of cannabinoids.

-

Combine Extracts: Combine the supernatants from both extractions.

-

Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.[7]

HPLC Method for CBDA Quantification

This protocol outlines a reversed-phase HPLC method for the separation and quantification of CBDA.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).[8] |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9] |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[8] |

| Gradient Elution | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV/Vis or DAD set at 228 nm. |

Calibration:

Prepare a series of CBDA standard solutions of known concentrations (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the coefficient of determination (R²), which should be ≥ 0.999.[5]

Data Presentation

The following table summarizes typical quantitative data for an HPLC-UV method for CBDA analysis, based on literature values.

| Parameter | Typical Value |

| Retention Time (RT) for CBDA | 8 - 10 min |

| Linearity (R²) | ≥ 0.999[5] |

| Limit of Detection (LOD) | 0.11–0.16 mg L⁻¹[5] |

| Limit of Quantification (LOQ) | 0.35–0.48 mg L⁻¹[5] |

| Recovery | 78 - 100%[5] |

| Intra-day Precision (RSD) | < 4%[5] |

| Inter-day Precision (RSD) | 4 - 10%[5] |

Mandatory Visualizations

Experimental Workflow for CBDA Quantification

Caption: Experimental workflow for the quantification of CBDA in cannabis extracts.

HPLC System Components

Caption: Logical relationship of components in a typical HPLC system.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. cannabissciencetech.com [cannabissciencetech.com]

- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]

Application Notes & Protocols for Mass Spectrometry-Based Identification of Cannabidiolic Acid (CBDBA) and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDBA), the acidic precursor to the well-known phytocannabinoid cannabidiol (CBD), is gaining significant attention for its potential therapeutic properties. Unlike CBD, which is formed through the decarboxylation (heating) of this compound, the acidic form interacts with the endocannabinoid system and other cellular targets through distinct mechanisms.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and the quality control of this compound-containing products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of cannabinoids and their metabolites in complex biological matrices due to its high selectivity and sensitivity.[2]

This document provides detailed application notes and experimental protocols for the identification and quantification of this compound and its putative metabolites using mass spectrometry.

Predicted Metabolic Pathway of this compound

While the metabolism of this compound has been less extensively studied than that of CBD, it is hypothesized to follow similar biotransformation pathways. The primary routes of CBD metabolism are hydroxylation and oxidation, catalyzed by cytochrome P450 enzymes, followed by glucuronidation. Key metabolites of CBD include 7-hydroxy-CBD (7-OH-CBD) and 7-nor-7-carboxy-CBD (7-COOH-CBD). Given the structural similarity, this compound is likely metabolized to hydroxylated and carboxylated analogs. One study has shown the biotransformation of cannabidiolic acid into a glucopyranoside and a hydroxylated glucopyranoside.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound and its Metabolites from Human Plasma

This protocol describes a solid-phase extraction (SPE) method for the efficient recovery of this compound and its metabolites from plasma samples.

Materials:

-

Human plasma

-

Internal Standard (IS) solution (e.g., CBDA-d3, 100 ng/mL in methanol)

-

0.1% Formic acid in water

-

Acetonitrile

-

Methanol

-

SPE cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add 50 µL of the internal standard solution.

-

Vortex for 30 seconds.

-

Add 1 mL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of 40% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the separation and detection of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-30% B

-

10.1-12 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The following tables summarize the proposed MRM transitions and expected retention times for this compound and its putative metabolites. These values are predictive and should be confirmed experimentally using analytical standards.

Table 1: Predicted MRM Transitions for this compound and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 357.2 | 313.2 | 245.1 | 20 |

| 7-OH-CBDBA | 373.2 | 329.2 | 261.1 | 22 |

| 7-COOH-CBDBA | 387.2 | 343.2 | 275.1 | 25 |

| CBDA-d3 (IS) | 360.2 | 316.2 | 248.1 | 20 |

Table 2: Expected Retention Times

| Analyte | Expected Retention Time (min) |

| 7-COOH-CBDBA | 5.5 - 6.5 |

| 7-OH-CBDBA | 6.0 - 7.0 |

| This compound | 7.5 - 8.5 |

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through various molecular targets, distinguishing it from CBD. Key pathways include the inhibition of cyclooxygenase-2 (COX-2) and the modulation of transient receptor potential (TRP) channels and peroxisome proliferator-activated receptor gamma (PPARγ).[3][4]

This compound and the COX-2 Pathway

This compound has been identified as a selective inhibitor of COX-2, an enzyme involved in inflammation and pain signaling.[3] This selective inhibition suggests a potential therapeutic role for this compound in inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound and its metabolites from biological samples.

Conclusion

The methods and protocols outlined in this document provide a comprehensive framework for the robust and sensitive analysis of this compound and its metabolites using LC-MS/MS. These tools are essential for advancing our understanding of the pharmacology, pharmacokinetics, and therapeutic potential of this promising phytocannabinoid. Further research is warranted to validate the predicted metabolic pathways and to fully elucidate the biological activities of this compound's metabolites.

References

Application Notes and Protocols for the Extraction, Purification, and Synthesis of Cannabidiolic Acid Butanoate (CBDBA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabidiolic acid (CBDA), a prominent non-psychoactive cannabinoid in Cannabis sativa, has garnered significant research interest for its potential therapeutic properties. Its derivative, cannabidiolic acid butanoate (CBDBA), is a synthetic ester of CBDA that may offer altered pharmacokinetic properties, such as modified bioavailability or duration of action. As this compound is not known to occur naturally in significant quantities, its production necessitates a two-stage process: first, the efficient extraction and purification of CBDA from plant material, followed by the chemical synthesis of the butanoate ester.

This document provides detailed protocols for the extraction and purification of CBDA from cannabis biomass and subsequent synthesis and purification of this compound. The methodologies are designed to yield high-purity compounds suitable for research and preclinical development.

Data Presentation

The following tables summarize quantitative data associated with the extraction and purification of CBDA. The yield of this compound is dependent on the successful execution of the preceding steps and the efficiency of the synthetic reaction.

Table 1: Comparison of CBDA Extraction Methods from Cannabis sativa

| Extraction Method | Solvent | Temperature | Extraction Time | Typical Yield (% w/w of biomass) | Purity of Crude Extract (%) | Reference |

| Cold Ethanol Extraction | Food-grade Ethanol | -40°C | 10 min | 18.2 - 19.7 | 60 - 70 | [1][2] |

| Room Temperature Ethanol | Ethanol (>95%) | 25°C | 30 min | ~20.1 | Not Specified | [3] |

| Supercritical CO₂ with Ethanol Co-solvent | CO₂ with 5% Ethanol | 47°C | Not Specified | ~18.2 | Not Specified | [4] |

Table 2: Purification of CBDA from Crude Extract

| Purification Method | Stationary Phase | Mobile Phase | Loading Capacity | Purity of Final Product (%) | Reference |

| Reversed-Phase Flash Chromatography | C18 Silica | Water/Methanol or Water/Ethanol Gradient | 10% load (w/w) | >95 | [5][6] |

| Fast Centrifugal Partition Chromatography (FCPC) | Biphasic liquid system | Not Applicable | Not Specified | 95.1 - 98.9 | [7] |

| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | 7:1 silica to extract ratio (w/w) | >99 (after recrystallization) | [8] |

Experimental Protocols

Part 1: Extraction and Purification of Cannabidiolic Acid (CBDA)

This section details the protocols for obtaining high-purity CBDA from Cannabis sativa plant material.

This method utilizes cold ethanol to efficiently extract cannabinoids while minimizing the co-extraction of undesirable compounds like chlorophyll and waxes.[1]

-

Biomass Preparation: Dry the cannabis plant material to a moisture content of 10-15%. Grind the biomass to a coarse powder (particle size of 1-2 mm).

-

Chilling: Chill food-grade ethanol to -40°C.

-

Extraction:

-

Place the ground biomass into an extraction vessel.

-

Add the chilled ethanol at a solvent-to-biomass ratio of 15:1 (L:kg).

-

Agitate the mixture for 10 minutes.

-

-

Filtration: Rapidly filter the mixture through a series of progressively finer filters to remove plant debris.

-